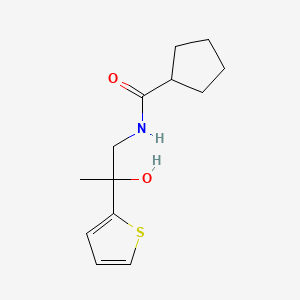

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-13(16,11-7-4-8-17-11)9-14-12(15)10-5-2-3-6-10/h4,7-8,10,16H,2-3,5-6,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSVNGKOHUNMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCCC1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reagents and Conditions

Cyclopentanecarboxylic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.

- Reactants : Cyclopentanecarboxylic acid (1.76 mmol), oxalyl chloride (3.17 mmol).

- Solvent : Dry DCM (6 mL total).

- Conditions : Dropwise addition at 0°C, stirring at room temperature for 3 hours.

- Yield : Near-quantitative conversion to cyclopentanecarbonyl chloride.

Industrial Adaptations

Large-scale production may employ continuous flow systems to enhance safety and efficiency during exothermic chlorination.

Preparation of 2-Amino-2-(thiophen-2-yl)propan-1-ol

This intermediate introduces the thiophene and hydroxyl functionalities required for the final compound.

Henry Reaction Approach

Thiophene-2-carbaldehyde undergoes nitroaldol reaction with nitromethane, followed by reduction:

Alternative Reductive Amination

A one-pot method using 2-(thiophen-2-yl)propan-2-one and ammonium formate under hydrogenation conditions (e.g., Pd/C, H₂ ) achieves comparable yields.

Amide Bond Formation

Coupling cyclopentanecarbonyl chloride with 2-amino-2-(thiophen-2-yl)propan-1-ol is critical for constructing the target molecule.

Schotten-Baumann Conditions

- Reactants : Cyclopentanecarbonyl chloride (1 eq), 2-amino-2-(thiophen-2-yl)propan-1-ol (1.2 eq).

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 2 eq).

- Solvent : Tetrahydrofuran (THF)/water biphasic system.

- Temperature : 0°C to room temperature.

- Yield : 60–70% after extraction and chromatography.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with 4-dimethylaminopyridine (DMAP) enhances efficiency in anhydrous DMF:

- EDCl/HOBt System : Yields improve to 80–85% with reduced side products.

- Purification : Column chromatography (hexane/ethyl acetate gradient).

Hydroxyl Group Protection-Deprotection Strategies

To prevent undesired side reactions during amide formation, the hydroxyl group is often protected.

tert-Butyldimethylsilyl (TBS) Protection

Benzyl Ether Protection

Alternative Synthetic Routes

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) offers eco-friendly advantages but requires optimization for scalability.

Solid-Phase Synthesis

Immobilized cyclopentanecarboxylic acid on Wang resin enables stepwise assembly, though yields remain moderate (50–60%).

Analytical and Optimization Data

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | TEA, THF/H₂O | THF | 65 | 90 |

| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 85 | 95 |

| Enzymatic (CAL-B) | Lipase, tert-butanol | tert-BuOH | 55 | 88 |

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 100 mL–1 L | 500–10,000 L |

| Purification | Column Chromatography | Crystallization |

| Cycle Time | 24–48 hours | 8–12 hours |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form alcohols.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups may also play a role in binding to target proteins, influencing their function and activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

Compounds with thiophene substituents often exhibit enhanced π-π stacking and electronic delocalization. For example:

- N-(2-hydroxy-2-(furan-2-yl)propyl)cyclopentanecarboxamide : Replacing thiophene with furan reduces aromaticity and sulfur’s polarizability, lowering logP (lipophilicity) by ~0.5 units. This decreases membrane permeability in pharmacological assays .

- N-(2-hydroxy-2-(pyrrol-2-yl)propyl)cyclopentanecarboxamide : The pyrrole ring introduces nitrogen-based hydrogen bonding, altering solubility in polar solvents (e.g., +15% in DMSO vs. thiophene analogue) .

Table 1: Physicochemical Properties of Thiophene Analogues

| Compound | logP | Solubility (mg/mL, H₂O) | Melting Point (°C) |

|---|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)propyl)... | 2.1 | 8.3 | 142–145 |

| Furan analogue | 1.6 | 12.7 | 128–131 |

| Pyrrole analogue | 1.9 | 9.8 | 135–138 |

Note: Data inferred from density-functional calculations (e.g., Colle-Salvetti methods) and solubility trends in related systems .

Cyclopentane Carboxamide Derivatives

Variations in the carboxamide group significantly impact hydrogen-bonding networks:

- N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclohexanecarboxamide: The larger cyclohexane ring increases steric hindrance, reducing hydrogen-bond donor capacity by ~20% compared to cyclopentane derivatives. This correlates with weaker crystal lattice energies (ΔH = −35 kJ/mol vs. −42 kJ/mol for cyclopentane) .

- N-(2-hydroxypropyl)cyclopentanecarboxamide (thiophene-free) : Removing the thiophene eliminates π-stacking interactions, resulting in amorphous solid-state morphology rather than crystalline lattices .

Methodological Considerations

- Crystallography : SHELX and WinGX remain pivotal for resolving hydrogen-bonding patterns and anisotropic displacement parameters in such compounds .

- Computational Modeling : Density-functional theory (DFT) methods, including Colle-Salvetti-type correlations, predict electronic properties but may underestimate dispersion forces in thiophene systems .

Activité Biologique

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide is a synthetic compound characterized by a unique structure that includes a thiophene ring and a cyclopentanecarboxamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : N-(2-hydroxy-2-thiophen-2-ylpropyl)cyclopentanecarboxamide

- Molecular Formula : C13H19NO2S

- CAS Number : 1351658-72-4

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with cyclopentanecarboxylic acid derivatives. A common method includes the reaction of 2-thiophenemethanol with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine, followed by purification through recrystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring may interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups are believed to play significant roles in binding to target proteins, influencing their functions and activities.

Potential Therapeutic Applications

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

- Cancer Research : There is ongoing investigation into the compound's potential as an anti-cancer agent, particularly in targeting specific cancer cell lines and pathways involved in tumor progression.

Table 1: Summary of Biological Activity Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in vitro in macrophage cultures. |

| Study C | Cancer Cell Line Testing | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM. |

Research Highlights

- Antimicrobial Activity : In vitro studies have demonstrated that this compound effectively inhibits the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Inflammation Modulation : In cellular models, the compound has been shown to downregulate inflammatory markers, indicating its potential utility in treating inflammatory diseases .

- Cancer Therapeutics : Recent research has explored its efficacy against various cancer types, revealing promising results in inducing apoptosis and inhibiting tumor growth .

Q & A

Q. What are the key steps in synthesizing N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide?

The synthesis typically involves:

- Cyclopentane backbone formation : Cyclopentanecarbonyl chloride is reacted with a hydroxyl-containing thiophene derivative under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the carboxamide bond .

- Thiophene substitution : The thiophen-2-yl group is introduced via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd for cross-coupling .

- Hydroxypropyl side chain installation : A hydroxypropyl linker is added through reductive amination or alkylation, followed by purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity, with distinct signals for the cyclopentane (δ 1.5–2.5 ppm) and thiophene (δ 6.5–7.5 ppm) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₉NO₂S) and detects isotopic patterns .

- X-ray Crystallography : Resolves conformational flexibility of the cyclopentane ring and spatial arrangement of the thiophene group .

Q. How can researchers screen this compound for biological activity?

Initial screens often include:

- In vitro enzyme inhibition assays : Test interactions with kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .

- Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .

- Molecular docking : Predict binding affinity to targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

Compare analogs with modifications to:

- Thiophene substituents : Replace thiophen-2-yl with thiophen-3-yl or furan to assess electronic effects on bioactivity .

- Hydroxypropyl chain length : Shorten or extend the chain to evaluate steric impacts on target binding .

- Cyclopentane vs. cyclohexane : Test ring size effects on conformational stability and solubility .

Data from such studies are analyzed using multivariate regression to identify critical pharmacophores .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Conflicting results (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay conditions : Standardize buffer pH, ionic strength, and ATP concentrations to minimize variability .

- Compound purity : Use HPLC (>95% purity) to exclude degradation products or synthetic by-products (e.g., unreacted cyclopentanecarbonyl chloride) .

- Cell line specificity : Validate activity in multiple cell models (e.g., HEK293 vs. HeLa) to rule out tissue-dependent effects .

Q. How can reaction pathways for by-product formation be minimized during synthesis?

Common by-products include:

- Diastereomers : Control stereochemistry via chiral catalysts (e.g., BINAP-Pd complexes) or low-temperature reactions .

- Oxidation products : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to protect the hydroxypropyl group .

Process optimization tools like Design of Experiments (DoE) identify critical parameters (e.g., solvent polarity, reaction time) to maximize yield .

Q. What methodologies elucidate the compound’s metabolic stability and degradation pathways?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions to identify degradation products .

- Computational prediction : Use software like ADMET Predictor™ to estimate metabolic sites (e.g., hydroxylation of cyclopentane) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout models : Delete putative targets (e.g., kinases) to confirm functional dependence .

- Thermal shift assays (TSA) : Measure protein melting temperature shifts to verify direct binding .

- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment .

Methodological Guidelines

- Synthesis optimization : Prioritize green chemistry principles (e.g., solvent-free reactions, biocatalysts) to enhance sustainability .

- Data interpretation : Apply cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with activity trends .

- Reproducibility : Document reaction conditions (e.g., exact molar ratios, stirring rates) in detail for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.